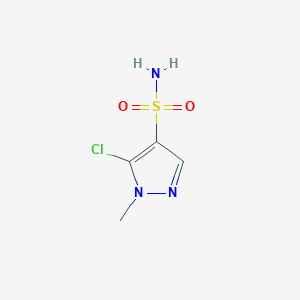

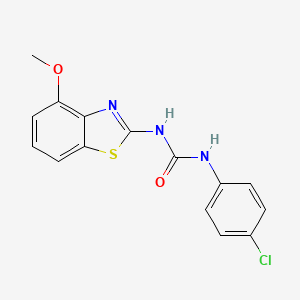

![molecular formula C15H13N5O4S2 B2520671 3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034613-87-9](/img/structure/B2520671.png)

3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that appears to be a derivative of sulfonamide, a group known for its antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of key intermediates such as isoxazolines, as mentioned in the first paper. Aromatic ketones react with aromatic aldehydes in the presence of a catalyst like NaOH to form intermediates like 1,3-diphenylprop-2-en-1-one, which are then further processed with reagents like hydroxylamine hydrochloride and potassium hydroxide to afford isoxazolines . These intermediates can be further reacted with formaldehyde and other reagents to yield various sulfonamide derivatives. The synthesis of the compound would likely follow a similar pathway, involving the formation of a dihydrobenzo[d]oxazole ring and subsequent introduction of the sulfonamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and elemental analysis . X-ray crystallography has also been employed to determine the structure of similar heterocyclic compounds, providing information on bond lengths, angles, and overall molecular conformation . The compound would likely exhibit a complex structure with multiple rings, including a benzoxazole and a triazole ring, and a sulfonamide functional group, which could be analyzed using these techniques to confirm its structure.

Chemical Reactions Analysis

The related compounds synthesized in the papers have been designed to undergo specific reactions, such as the Diels-Alder reaction to form cyclic sulfonamides . The compound , with its triazole and benzoxazole rings, may also be designed to participate in specific chemical reactions, potentially as a ligand in coordination chemistry or as an active pharmaceutical ingredient that interacts with biological targets through mechanisms such as hydrogen bonding or hydrophobic interactions due to its heterocyclic and sulfonamide components.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect properties such as solubility, melting point, and reactivity. The sulfonamide group is known for its bioactive properties, particularly as antimicrobials, which is supported by the antitubercular activity screening mentioned in the first paper . The compound's solubility in various solvents, stability under different conditions, and reactivity with other chemical agents would be key properties to analyze, potentially using computational chemistry methods to predict these properties before experimental validation.

科学的研究の応用

Synthesis Methodologies

The compound is involved in the development of novel synthesis methodologies, such as the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. These reactions have paved the way for creating new cyclic sulfonamides, demonstrating the compound's role in innovative synthetic chemistry approaches (Greig, Tozer, & Wright, 2001).

Antimicrobial Agents

Research into azole derivatives, including the development of sulfonamide bridged 1,2,3-triazoles, has shown that these compounds possess potential antimicrobial activities. Such studies highlight the compound's relevance in the design and synthesis of new antimicrobial agents, contributing to the fight against microbial resistance (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).

Antioxidant Activity

Investigations into the antioxidant activity of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) reveal the compound's utility in exploring new antioxidant agents. This research provides insights into the compound's potential in developing treatments or supplements targeting oxidative stress-related diseases (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

Ocular Hypotensive Agents

The compound has been explored for its role in the development of topically active carbonic anhydrase inhibitors, specifically targeting the treatment of glaucoma. Such studies underline its significance in creating new therapeutic options for ocular conditions, demonstrating its versatility in drug development (Graham et al., 1989).

Molecular Docking Studies

The compound has also been the subject of molecular docking studies, particularly in the context of antimalarial and COVID-19 drug discovery. These studies illustrate its application in theoretical and computational chemistry to identify and optimize potential drug candidates against contemporary health challenges (Fahim & Ismael, 2021).

作用機序

Target of Action

It’s worth noting that similar compounds have been found to inhibit serotonin and norepinephrine reuptake .

Mode of Action

Related compounds have been reported to interact with their targets by inhibiting the reuptake of serotonin and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect the serotonin and norepinephrine reuptake pathways .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have excellent enantioselectivity and conversion rates .

Result of Action

Similar compounds have been reported to increase the levels of serotonin and norepinephrine in the brain, which can have various effects on mood and pain perception .

Action Environment

It’s worth noting that similar compounds have been reported to be robust and tolerate a substrate concentration of 30 g/l .

特性

IUPAC Name |

3-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4S2/c1-19-13-6-12(2-3-14(13)24-15(19)21)26(22,23)16-7-10-8-20(18-17-10)11-4-5-25-9-11/h2-6,8-9,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUUVLNQZIGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

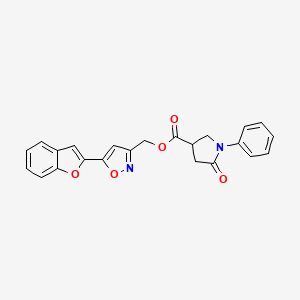

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

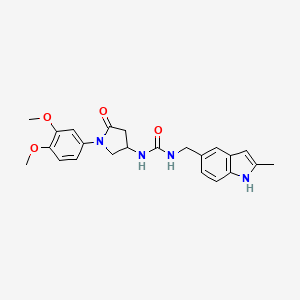

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

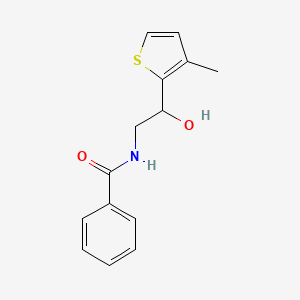

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)